(2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
The synthesis of (2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2,5-dimethylbenzyl chloride with 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazole ring positions using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives like fluconazole and itraconazole, which are well-known antifungal agents. Compared to these compounds, (2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate may offer unique properties due to its specific substituents, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
(2,5-dimethylphenyl)methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-8-9-14(2)16(10-13)12-25-20(24)19-15(3)23(22-21-19)17-6-5-7-18(11-17)26-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBDOGPQULVXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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